Methyl 2-(prop-2-yn-1-yloxy)propanoate

Description

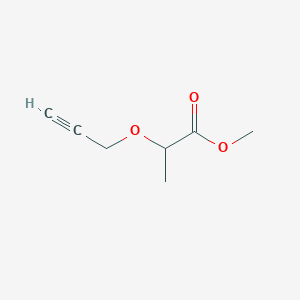

Methyl 2-(prop-2-yn-1-yloxy)propanoate is an ester derivative featuring a propargyl ether (prop-2-yn-1-yloxy) group attached to a methyl propanoate backbone. Its molecular structure combines the reactivity of the alkyne (propargyl) group with the ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. These structures are typically resolved using tools like SHELXL () and visualized via programs such as ORTEP (), underscoring the importance of crystallographic techniques in elucidating molecular geometries .

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 2-prop-2-ynoxypropanoate |

InChI |

InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3 |

InChI Key |

JWBIJGCMAURQHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yloxy)propanoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yloxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yloxy)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. Additionally, the prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl-Containing Derivatives

(a) (Prop-2-yn-1-ylsulfanyl)carbonitrile ()

- Structure : Contains a propargyl group linked to a thiocyanate (C≡S) moiety.

- Key Differences : Replaces the oxygen in the propargyl ether with sulfur, increasing electronegativity and altering reactivity. The thiocyanate group may enhance toxicity compared to the ester group in the target compound.

- Safety Profile: Limited toxicological data available; precautionary measures emphasize avoiding inhalation or contact (P261, P262) .

(b) 1-[2-Hydroxy-4-(Prop-2-yn-1-yloxy)-phenyl]ethanone ()

Propanoate Esters and Related Impurities ()

| Compound Name | Functional Groups | Key Properties |

|---|---|---|

| Methyl 2-(prop-2-yn-1-yloxy)propanoate | Propargyl ether, methyl ester | High reactivity due to alkyne; ester hydrolyzes under basic conditions. |

| Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid | Phenyl, carboxylic acid | Higher acidity (pKa ~4.8) compared to esters; limited solubility in nonpolar solvents. |

| Imp. F: 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid | Branched alkyl, carboxylic acid | Enhanced lipophilicity due to isobutyl group; potential for membrane permeability. |

Key Observations :

Analytical and Spectroscopic Comparisons ()

The quantification of pyruvate derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) via ¹H-NMR (δ 1.91 ppm for methyl hydrogens) highlights challenges in integrating signals near solvent peaks. Ethyl viologen (δ 1.56, 8.40, 8.99 ppm) serves as an internal standard for accurate integration, a method applicable to ester-containing compounds like this compound .

Biological Activity

Methyl 2-(prop-2-yn-1-yloxy)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Cell membrane disruption |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as A375 (melanoma) and PC3 (prostate cancer). The compound appears to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A375 | 28.94 | Induction of apoptosis via mitochondrial pathway |

| PC3 | 36.12 | Activation of caspase-dependent apoptosis |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Apoptosis Induction : It activates signaling pathways that lead to programmed cell death in malignant cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Case Studies

A notable study conducted by researchers at Virginia Commonwealth University focused on the compound's effect on Type III secretion systems in pathogenic bacteria. The findings indicated that this compound could reduce the secretion of virulence factors, thereby mitigating pathogenicity in bacterial infections .

Another investigation evaluated its anticancer properties against various human cancer cell lines, revealing a dose-dependent response with significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.